molecular formula C19H27ClN2O4 B2971917 2-((3-(8-chloro-3,4-dihydro-1H-carbazol-9(2H)-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol CAS No. 942870-76-0

2-((3-(8-chloro-3,4-dihydro-1H-carbazol-9(2H)-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol

Cat. No.: B2971917
CAS No.: 942870-76-0
M. Wt: 382.89
InChI Key: JNTURZSSRWZGQN-UHFFFAOYSA-N
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Description

2-((3-(8-Chloro-3,4-dihydro-1H-carbazol-9(2H)-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol is a complex organic compound with a unique structure that makes it significant in various scientific fields. This compound belongs to the carbazole family, known for their diverse pharmacological properties, including anti-cancer, anti-microbial, and anti-inflammatory activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((3-(8-chloro-3,4-dihydro-1H-carbazol-9(2H)-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol typically involves multi-step organic reactions. One common method starts with the preparation of the carbazole intermediate. The chlorination of carbazole can be achieved using reagents like thionyl chloride in the presence of a solvent such as chloroform. The resultant 8-chloro-1H-carbazole can then undergo reduction to form 8-chloro-3,4-dihydro-1H-carbazole.

In the next step, the intermediate undergoes an alkylation reaction with an appropriate epoxide to introduce the 2-hydroxypropyl group. The introduction of the amino group and further hydroxymethylation leads to the formation of the final compound. The process often requires specific catalysts and controlled reaction conditions, such as temperature and pH, to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory methods to handle larger volumes of reagents and intermediates. Typically, this involves using continuous flow reactors to ensure consistent reaction conditions and higher throughput. Optimization of reaction conditions, solvent recycling, and purification techniques are crucial to maintaining efficiency and reducing production costs.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of quinone derivatives, which are significant in various biological processes.

  • Reduction: The reduction of the 8-chloro-3,4-dihydro-1H-carbazole moiety can lead to the formation of more saturated compounds.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate or hydrogen peroxide in the presence of acids.

  • Reduction: Sodium borohydride or lithium aluminum hydride under mild conditions.

  • Substitution: Strong nucleophiles like amines or thiols in polar solvents.

Major Products:

  • Oxidation: Formation of quinones.

  • Reduction: Formation of dihydro derivatives.

  • Substitution: Formation of amino or thiol-substituted carbazole derivatives.

Scientific Research Applications

2-((3-(8-Chloro-3,4-dihydro-1H-carbazol-9(2H)-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol is used in various scientific research fields due to its unique properties:

  • Chemistry: As an intermediate for the synthesis of more complex organic molecules.

  • Biology: Investigating its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

  • Medicine: Potential use in developing drugs for neurological disorders because of its structural similarity to neurotransmitter analogs.

  • Industry: Use in the manufacturing of dyes, pigments, and materials with specific electronic properties.

Mechanism of Action

The compound exerts its effects by interacting with molecular targets such as enzymes and receptors in biological systems. Its mechanism involves the modulation of signal transduction pathways, inhibition of enzyme activity, and binding to specific receptors. The molecular pathways often include the inhibition of kinases and modulation of gene expression, which are crucial in processes like cell cycle regulation and apoptosis.

Comparison with Similar Compounds

  • 1H-Carbazol-9-yl derivatives: Known for their broad spectrum of biological activities.

  • 3,6-Dibromo-9H-carbazole: Used in material science for organic electronics.

  • 8-Nitro-1H-carbazole: Investigated for anti-cancer properties.

This compound's unique properties and versatile applications make it a valuable subject of research across various scientific disciplines.

Properties

IUPAC Name

2-[[3-(8-chloro-1,2,3,4-tetrahydrocarbazol-9-yl)-2-hydroxypropyl]amino]-2-(hydroxymethyl)propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O4/c20-16-6-3-5-15-14-4-1-2-7-17(14)22(18(15)16)9-13(26)8-21-19(10-23,11-24)12-25/h3,5-6,13,21,23-26H,1-2,4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTURZSSRWZGQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2CC(CNC(CO)(CO)CO)O)C(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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